(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid
Overview
Description
“(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid” is a hydroperoxyicosatrienoic acid . It is a type of eicosanoid, which are oxygenated metabolites of C20 and C22 polyunsaturated fatty acids (PUFA) . This compound is also known as 15(S)-HEPE .
Synthesis Analysis
The synthesis of this compound has been observed in Drosophila melanogaster, a model organism widely used for its powerful genetic tools . The Drosophila were fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA), which resulted in the production of 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid [15(S)-HETE] and 15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid [15(S)-HEPE], respectively .Molecular Structure Analysis
The molecular formula of this compound is C20H30O3 . The InChI string isInChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1
. Chemical Reactions Analysis
The biosynthesis of eicosanoids, such as this compound, starts with the hydrolysis of PUFA from the membrane phospholipid pool via phospholipase A2 (PLA2) . The free PUFA then serve as substrates for cyclooxygenases-1/2 (COX-1/2), lipoxygenases (LOX), and cytochrome P450 (CYP) to form various eicosanoids .Physical and Chemical Properties Analysis
This compound is practically insoluble in water and is acidic . It is typically stored at a temperature of -20°C .Scientific Research Applications
Vasoconstriction and Antiproliferative Activity : A stable isomer of 15(S)-HETE, closely related to (8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid, shows significant vasoconstrictive and antiproliferative activities. It was found to elicit concentration-dependent contractions in isolated pulmonary arteries and inhibit proliferation and migration of human hormone-independent prostate carcinoma cells (Pfister, Klimko, & Conrow, 2016).
Inhibition of 5-Lipoxygenation : Another study found that 15-HETE, a compound related to this compound, suppresses the conversion of exogenous arachidonic acid into leukotriene B4 and 5-HETE in human polymorphonuclear leucocytes. This suggests a potential regulatory role in inflammatory processes (Petrich, Ludwig, Kühn, & Schewe, 1996).
Modulation of Beta-Adrenergic Response : Research demonstrates that arachidonic acid and its 15-lipoxygenase metabolite can modulate the beta-adrenergic response of cultured rat neonatal cardiomyocytes. This suggests potential applications in cardiac physiology and pathophysiology (Wallukat, Morwinski, & Kühn, 1994).
Synthesis for Clinical Trials : A robust synthesis method for 15(S)-HETE sodium salt, closely related to this compound, has been established to support clinical trials. This highlights its potential therapeutic applications (Conrow, Harrison, Jackson, Jones, Kronig, Lennon, & Simmonds, 2011).
Study in Model Organisms : Drosophila, when fed diets supplemented with certain fatty acids, yields 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid. This indicates that Drosophila may possess a unique lipid metabolic system, different from mammals, which could be useful in biochemical studies (Tan, Xin, Zhai, & Shen, 2016).
Formation of Prostaglandin Analogues : A study exploring the biosynthetic route to prostaglandins shows the potential for hydroxylated allene oxide to cyclize and form prostaglandin A analogues, indicating a role in prostanoid biosynthesis in various organisms (Brash, Baertschi, & Harris, 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXMNDGTWTNTP-RHDCIPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335924 | |
Record name | (8Z,11Z,13E)-15-Hydroxy-8,11,13-icosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-49-6 | |
Record name | 15-Hydroxy-8,11,13-eicosatrienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8Z,11Z,13E)-15-Hydroxy-8,11,13-icosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-HYDROXY-8,11,13-EICOSATRIENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5V8JV62J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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